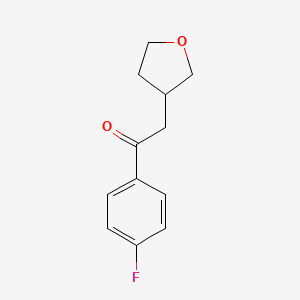

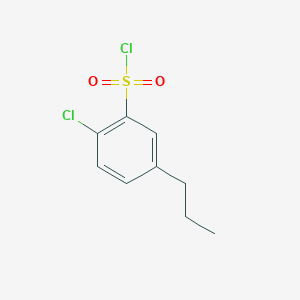

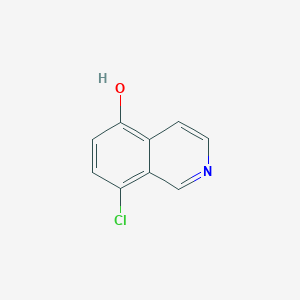

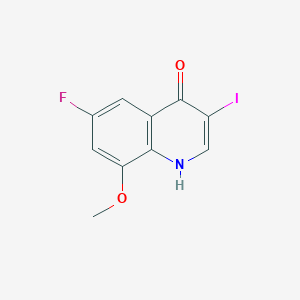

![molecular formula C8H4ClN3 B1459443 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1360969-13-6](/img/structure/B1459443.png)

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile

説明

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a high-quality intermediate used in pharmaceutical research and development . It is a reliable reference material that meets strict industry standards .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives, including this compound, has been reported in various studies . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Molecular Structure Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving 1H-benzo[d]imidazole derivatives have been extensively studied . These compounds show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms .Physical And Chemical Properties Analysis

Imidazole, the core structure of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .科学的研究の応用

Synthesis and Density Functional Theory (DFT) Studies

- Cyclocondensation Reactions: Microwave-promoted ring-closure reactions of imidazole derivatives, including compounds structurally related to 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, have been explored. These reactions, with various mono/1,2-biselectrophiles, led to the formation of imidazo[1,2-a]quinoxaline and benzo[f]imidazo[1,5-a][1,3,5]triazepine scaffolds. The mechanistic aspects of these cyclisation processes were analyzed using DFT, providing insights into the formation of 6- versus 7-membered rings (Joshi et al., 2018).

Antioxidant and Antimicrobial Activities

- Antioxidant and Antimicrobial Properties: Research has been conducted on derivatives of benzo[d]imidazole, such as this compound, demonstrating significant antioxidant and antimicrobial activities. These derivatives were synthesized and evaluated using various assays, and their structure-activity relationships were explored. This research indicates the potential of these compounds in pharmaceutical applications (Bassyouni et al., 2012).

Chemical Synthesis and Modifications

- Synthesis of Novel Derivatives: There's extensive research in synthesizing novel derivatives of benzo[d]imidazole for potential applications in various fields. These include the synthesis of benzo[d]imidazolyl tetrahydropyridine carboxylates and other densely functionalized compounds with potential anti-inflammatory, antioxidant, antibacterial, and antifungal activities (ANISSETTI & Reddy, 2017).

Applications in Organic Chemistry

- Formation of Novel Compounds: Studies include the conversion of certain imidazole derivatives into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles using various methods. This research contributes to the development of new compounds in organic chemistry and enhances understanding of molecular transformations (Mirallai & Koutentis, 2015).

作用機序

While the specific mechanism of action for 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is not mentioned in the retrieved papers, 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

将来の方向性

The future directions in the research of 1H-benzo[d]imidazole derivatives, including 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, involve their potential use in the development of new drugs . These compounds show a broad range of biological activities, making them promising candidates for drug development .

特性

IUPAC Name |

7-chloro-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBAUPGJYPQTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

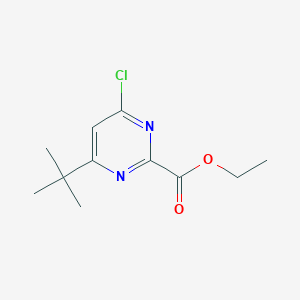

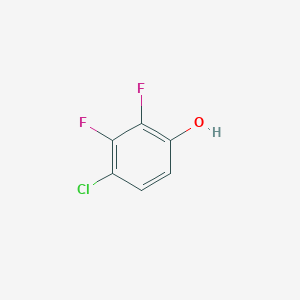

![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)